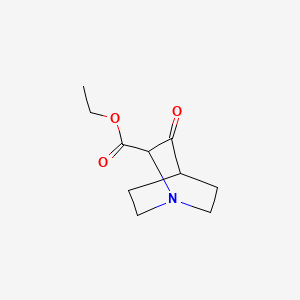
1-Acétyl-3-méthylpipéridine
Vue d'ensemble
Description
1-Acetyl-3-methylpiperidine is an organic compound belonging to the class of N-acylpiperidines. It is characterized by an acyl group linked to the nitrogen atom of a piperidine ring.
Applications De Recherche Scientifique
1-Acetyl-3-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It serves as a probe to study enzyme activity and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Mécanisme D'action
Target of Action
The primary target of 1-Acetyl-3-methylpiperidine is Peptidyl-prolyl cis-trans isomerase A . This enzyme plays a crucial role in protein folding, which is essential for the proper functioning of cells .
Mode of Action
1-Acetyl-3-methylpiperidine interacts with its target by acting as a piperidine ligand . This interaction can influence the enzymatic activity and the three-dimensional structure of non-peptide ligand-cyclophilin complexes .
Biochemical Pathways
It is known that piperidine derivatives, to which 1-acetyl-3-methylpiperidine belongs, can influence a wide range of biological activities .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body .
Result of Action
It is known that piperidine derivatives can have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
It is known that environmental factors can significantly influence the action of many drugs .
Analyse Biochimique
Biochemical Properties
Enzymatic Activity and Interactions: This compound interacts with various biomolecules, including enzymes and proteins. Specifically, it acts as a ligand for peptidyl-prolyl cis-trans isomerase A (cyclophilin A) . Investigating its three-dimensional structure and enzymatic activity in non-peptide ligand-cyclophilin complexes provides valuable insights .
Cellular Effects
Impact on Cell Function:Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-methylpiperidine can be synthesized through several methods. One common approach involves the acylation of 3-methylpiperidine with acetic anhydride or acetyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{3-Methylpiperidine} + \text{Acetic Anhydride} \rightarrow \text{1-Acetyl-3-methylpiperidine} + \text{Acetic Acid} ]
Industrial Production Methods: Industrial production of 1-Acetyl-3-methylpiperidine often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 3-methylpiperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of 1-Acetyl-3-methylpiperidine.
Reduction: 3-Methylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
1-Acetylpiperidine: Lacks the methyl group at the 3-position.
3-Methylpiperidine: Lacks the acetyl group.
N-Acetylpiperidine: Similar structure but without the methyl substitution.
Uniqueness: 1-Acetyl-3-methylpiperidine is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its utility in various synthetic and research applications compared to its analogs .
Propriétés
IUPAC Name |
1-(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7-4-3-5-9(6-7)8(2)10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFPNHDGLSYZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871090 | |
| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4593-16-2 | |
| Record name | 1-(3-Methyl-1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-3-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![n-[(Benzyloxy)carbonyl]glycylaspartic acid](/img/structure/B1594223.png)
![Methyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B1594225.png)





